S-Butyl Thiobenzoate

説明

BenchChem offers high-quality S-Butyl Thiobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Butyl Thiobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

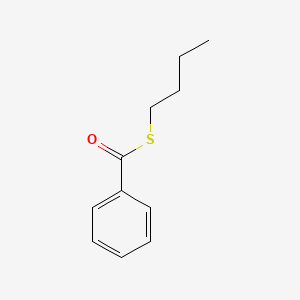

Structure

3D Structure

特性

IUPAC Name |

S-butyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZPIFZTPWOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494974 | |

| Record name | S-Butyl benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7269-35-4 | |

| Record name | S-Butyl benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to S-Butyl Thiobenzoate: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Butyl Thiobenzoate is a thioester compound that has garnered interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its potential biological applications, particularly as a farnesyltransferase inhibitor. Detailed experimental protocols for its preparation are presented, along with its key physical and chemical data organized for clarity. Furthermore, this guide visualizes the synthetic workflow and its relevant biological signaling pathway to facilitate a deeper understanding of its chemical and biological context.

Introduction

Thioesters are a class of organosulfur compounds that play a significant role in both biochemistry and synthetic organic chemistry. S-Butyl Thiobenzoate, with the chemical formula C₁₁H₁₄OS, is a notable example, serving as a versatile building block and exhibiting potential biological activities. This document details the synthesis, properties, and known biological context of S-Butyl Thiobenzoate, aiming to provide a thorough resource for researchers in the field.

Physicochemical Properties of S-Butyl Thiobenzoate

A summary of the key physical and chemical properties of S-Butyl Thiobenzoate is provided in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄OS | [1][2] |

| Molecular Weight | 194.29 g/mol | [1][2] |

| CAS Number | 7269-35-4 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 160 °C at 23 mmHg | [3] |

| Density | 1.05 g/cm³ | [3] |

| Refractive Index | 1.5520-1.5550 | [3] |

| Purity | >97.0% (GC) | [1] |

| Synonyms | Thiobenzoic Acid S-Butyl Ester, N-BUTYL THIOBENZOATE | [1][4] |

Synthesis of S-Butyl Thiobenzoate

S-Butyl Thiobenzoate can be synthesized through several routes. Two prominent methods are detailed below, offering flexibility in starting materials and reaction conditions.

Synthesis from Benzoyl Chloride and Butanethiol

This is a classical and direct method for the formation of the thioester linkage. The reaction proceeds via a nucleophilic acyl substitution where the thiol acts as the nucleophile.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of butanethiol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). An organic base, for example, triethylamine (TEA) or pyridine (1.1 equivalents), is added to the solution to act as a proton scavenger.

-

Addition of Benzoyl Chloride: The flask is cooled in an ice bath to 0 °C. Benzoyl chloride (1.05 equivalents), dissolved in the same solvent, is added dropwise from the dropping funnel to the stirred solution of butanethiol and base over a period of 30 minutes. The reaction temperature should be maintained below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure S-Butyl Thiobenzoate.

One-Pot Odorless Synthesis from Benzoic Anhydride and Thiourea

This method provides a more convenient and less odorous alternative to using thiols directly. The thiobenzoic acid is generated in situ from the reaction of benzoic anhydride and thiourea, which then reacts with an alkyl halide.[1][3][5][6][7]

-

In Situ Generation of Thiobenzoic Acid: In a round-bottom flask, a mixture of benzoic anhydride (1.2 mmol) and thiourea (1.3 mmol) is stirred in triethylamine (Et₃N, 0.5 mL) at 40 °C for 30 minutes.[1]

-

Thioester Formation: After the initial stirring, water (1 mL) and 1-bromobutane (1.0 mmol) are added to the reaction mixture. The resulting solution is then stirred at room temperature for an additional hour.[1]

-

Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield S-Butyl Thiobenzoate.[7]

Visualizing the Synthesis and Biological Context

To better illustrate the processes described, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

S-Butyl Thiobenzoate: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activity of S-Butyl Thiobenzoate. The information is curated to support research and development efforts in medicinal chemistry and related scientific fields.

Core Physicochemical Properties

S-Butyl Thiobenzoate, with the CAS number 7269-35-4, is an organic compound classified as a thioester.[1][2][3][4] It presents as a colorless to light orange or yellow clear liquid at room temperature.[2]

Quantitative Data Summary

The key physicochemical parameters of S-Butyl Thiobenzoate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄OS | [1][5] |

| Molecular Weight | 194.29 g/mol | [1][2] |

| Boiling Point | 160 °C at 23 mmHg | [6] |

| Density | 1.05 g/cm³ | [6] |

| Refractive Index | 1.5520 - 1.5550 | [6] |

| LogP | 3.36010 | [6] |

| Water Solubility | Data not available (predicted to be low based on LogP) | |

| Appearance | Colorless to Light orange to Yellow clear liquid | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a common analytical technique are outlined below.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Thermometer (-10 to 200 °C range)

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of S-Butyl Thiobenzoate into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block or oil bath, which is situated on a magnetic stirrer.

-

Clamp the thermometer securely so that the bulb is positioned about 1 cm above the surface of the liquid.

-

Begin gentle stirring and gradually heat the apparatus.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the refluxing of the liquid.

-

Adjust the thermometer's position so that the bulb is level with the refluxing ring.

-

The stable temperature reading on the thermometer at the point of gentle, continuous reflux is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a volatile sample like S-Butyl Thiobenzoate.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., Zebron ZB-5Msplus, 30 m x 0.25 mm x 0.25 µm).

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Dissolve a small amount (e.g., 10 mg) of S-Butyl Thiobenzoate in a suitable solvent like acetone or dichloromethane to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is gradually increased (a temperature program) to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C and ramp up to 250°C.

-

Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Detection and Identification: The detector records the abundance of each fragment, generating a mass spectrum. This spectrum serves as a molecular fingerprint and can be compared to spectral libraries for positive identification of S-Butyl Thiobenzoate.

Synthesis and Analytical Workflow

The following diagrams illustrate a common synthesis route and a typical analytical workflow for S-Butyl Thiobenzoate.

Caption: A logical workflow for the one-pot synthesis of S-Butyl Thiobenzoate.

Caption: A typical workflow for the analysis of S-Butyl Thiobenzoate using GC-MS.

Biological Activity: Farnesyltransferase Inhibition

S-alkyl thiobenzoates have been investigated as potential inhibitors of farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of several proteins, most notably the Ras family of small GTPases.

The Ras Signaling Pathway and Farnesyltransferase

Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[7] For Ras to be active, it must be localized to the inner surface of the plasma membrane.[7][8] This localization is dependent on a series of post-translational modifications, the first and most critical of which is farnesylation.[7]

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CaaX box of the Ras protein.[8][9] This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the cell membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from growth factor receptors) and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK cascade, leading to changes in gene expression and cell proliferation.[8][10]

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[7] By inhibiting farnesyltransferase, compounds like S-Butyl Thiobenzoate can potentially prevent the membrane localization and subsequent activation of Ras, thereby disrupting this oncogenic signaling cascade.

Caption: The role of Farnesyltransferase in the Ras signaling pathway and its inhibition.

References

- 1. 7269-35-4 CAS MSDS (S-BUTYL THIOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. S-Butyl Thiobenzoate | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. S-BUTYL THIOBENZOATE|7269-35-4|lookchem [lookchem.com]

- 7. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to S-Butyl Thiobenzoate

CAS Number: 7269-35-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Butyl Thiobenzoate, a thioester compound with potential applications in chemical synthesis and biomedical research. This document collates available physicochemical data, spectroscopic information, and synthetic protocols. While direct experimental applications in drug development are not extensively documented, this guide explores potential uses based on the known reactivity of thioesters and the biological activities of related compounds.

Chemical and Physical Properties

S-Butyl Thiobenzoate is a colorless to light orange or yellow clear liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄OS | [1][3][4] |

| Molecular Weight | 194.29 g/mol | [1][4] |

| Boiling Point | 160 °C at 23 mmHg | [5] |

| Density | 1.05 g/cm³ | [5] |

| Refractive Index | 1.5520-1.5550 | [5] |

| Flash Point | 108.186 °C | [5] |

| LogP | 3.36010 | [5] |

| Purity (Typical) | >97.0% (GC) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of S-Butyl Thiobenzoate.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available on PubChem | [3] |

| ¹³C NMR | Data available on PubChem | [3] |

| Infrared (IR) | Data available on PubChem | [3] |

| Mass Spectrometry (MS) | Data available on PubChem | [3] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of S-Butyl Thiobenzoate involves the reaction of benzoyl chloride with n-butanethiol. One documented one-pot procedure utilizes benzoic anhydrides and thiourea to generate the thiobenzoic acid in situ, which then reacts with an alkyl halide.[6]

Experimental Protocol: One-pot Synthesis of Thioesters [6]

This protocol describes a general method for thioester synthesis that can be adapted for S-Butyl Thiobenzoate.

-

To a solution of benzoic anhydride (1.2 mmol) in triethylamine (0.5 mL), add thiourea (1.3 mmol).

-

Stir the mixture at 40 °C for 30 minutes.

-

Add water (1 mL) and butyl bromide (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 1 hour.

-

Upon completion, perform an extractive work-up with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to obtain S-Butyl Thiobenzoate.

Logical Workflow for the Synthesis of S-Butyl Thiobenzoate

Caption: A flowchart illustrating the one-pot synthesis of S-Butyl Thiobenzoate.

Reactivity

The thioester linkage in S-Butyl Thiobenzoate is susceptible to nucleophilic attack. This reactivity is central to its potential applications in chemical biology and proteomics. For instance, thioesters can react with nucleophiles such as amines and thiols. The hydrolysis of thioesters, particularly under basic conditions, proceeds to yield the corresponding carboxylic acid and thiol.

Potential Applications in Research and Drug Development

While specific applications of S-Butyl Thiobenzoate are not widely reported, its chemical nature as a thioester suggests potential utility in several areas of research.

Proteomics Research

Thioesters are integral to various proteomics techniques.[7] S-acylation, the attachment of fatty acids to cysteine residues via a thioester bond, is a crucial post-translational modification that can be studied using mass spectrometry.[8] The labile nature of the thioester bond presents both a challenge and an opportunity for developing chemical probes to study these modifications.[8]

Hypothetical Experimental Workflow: Probing Protein S-acylation

A compound like S-Butyl Thiobenzoate could potentially be used in competitive binding assays or as a building block for creating chemical probes to study S-acylated proteins.

Caption: A conceptual workflow for the use of a thiobenzoate probe in proteomics.

Drug Discovery

Thioester-containing molecules have been explored as potential therapeutic agents. While there is no specific data on S-Butyl Thiobenzoate, related compounds have shown biological activity. For instance, some thio-benzodiazepines have been investigated as inhibitors of p53-MDM2 protein-protein interactions.[9] Additionally, other benzoate derivatives have demonstrated antimicrobial activity.[10] Given these precedents, S-Butyl Thiobenzoate could be a candidate for screening in various biological assays.

Potential Biological Activities to Investigate:

-

Antimicrobial Activity: Screening against a panel of bacteria and fungi.

-

Cytotoxicity: Evaluation against various cancer cell lines.

-

Enzyme Inhibition: Testing against enzymes where a reactive cysteine is present in the active site.

Safety and Handling

The available safety data for S-Butyl Thiobenzoate indicates that it should be handled with care in a laboratory setting.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Precautionary Statements: [11]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[11][12]

Conclusion

S-Butyl Thiobenzoate is a readily synthesizable thioester with well-defined physicochemical properties. While its direct applications in drug development and proteomics are yet to be fully explored, its chemical reactivity and the biological activities of related compounds suggest that it could be a valuable tool for researchers. This guide provides a foundation of knowledge to encourage further investigation into the potential of S-Butyl Thiobenzoate in various scientific disciplines.

References

- 1. 7269-35-4 CAS MSDS (S-BUTYL THIOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. S-Butyl Thiobenzoate | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiobenzoic acid, S-n-butyl ester (CAS 7269-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. S-BUTYL THIOBENZOATE|7269-35-4|lookchem [lookchem.com]

- 6. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure of S-Butyl Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Butyl Thiobenzoate (SBT), systematically known as S-butyl benzenecarbothioate, is an organic compound belonging to the thioester family. Its molecular structure, characterized by a benzoyl group attached to a butylthiolate, is of significant interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of the molecular structure of SBT, including its key identifiers, physicochemical properties, detailed spectroscopic data, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields such as organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

S-Butyl Thiobenzoate is a colorless to light orange or yellow clear liquid under standard conditions.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Reference(s) |

| IUPAC Name | S-butyl benzenecarbothioate | [2] |

| CAS Number | 7269-35-4 | [2][3] |

| Molecular Formula | C₁₁H₁₄OS | [3] |

| Molecular Weight | 194.29 g/mol | [3] |

| Canonical SMILES | CCCCSC(=O)C1=CC=CC=C1 | [2] |

| Boiling Point | 160 °C at 23 mmHg | |

| Density | 1.05 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of S-Butyl Thiobenzoate. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of S-Butyl Thiobenzoate is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic (ortho-H) |

| ~ 7.3 - 7.6 | Multiplet | 3H | Aromatic (meta-, para-H) |

| ~ 3.0 - 3.2 | Triplet | 2H | -S-CH₂- |

| ~ 1.6 - 1.8 | Sextet | 2H | -S-CH₂-CH₂- |

| ~ 1.4 - 1.6 | Sextet | 2H | -CH₂-CH₃ |

| ~ 0.9 - 1.0 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 191 - 193 | C=O (Thioester) |

| ~ 136 - 138 | Aromatic (quaternary C) |

| ~ 132 - 134 | Aromatic (para-C) |

| ~ 128 - 130 | Aromatic (meta-C) |

| ~ 126 - 128 | Aromatic (ortho-C) |

| ~ 29 - 31 | -S-CH₂- |

| ~ 30 - 32 | -S-CH₂-CH₂- |

| ~ 21 - 23 | -CH₂-CH₃ |

| ~ 13 - 15 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of S-Butyl Thiobenzoate is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Weak | C-H stretch (aromatic) |

| ~ 2960, 2870 | Medium | C-H stretch (aliphatic) |

| ~ 1660 - 1690 | Strong | C=O stretch (thioester) |

| ~ 1580, 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 690, 750 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of S-Butyl Thiobenzoate is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 57 | Moderate | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

This section outlines the general experimental procedures for the synthesis and spectroscopic characterization of S-Butyl Thiobenzoate.

Synthesis of S-Butyl Thiobenzoate

A common method for the synthesis of S-Butyl Thiobenzoate involves the reaction of benzoyl chloride with butanethiol in the presence of a base.

Materials:

-

Benzoyl chloride

-

Butanethiol

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butanethiol and pyridine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude S-Butyl Thiobenzoate by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

-

Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

IR Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

For liquid samples like S-Butyl Thiobenzoate, the spectrum is often recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).

-

The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

-

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of S-Butyl Thiobenzoate.

Caption: 2D structure of S-Butyl Thiobenzoate.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of S-Butyl Thiobenzoate, encompassing its chemical identity, physical properties, and comprehensive spectroscopic data. The included experimental protocols offer a foundational methodology for its synthesis and characterization. This information is intended to support and facilitate further research and development involving this versatile thioester compound.

References

S-Butyl Thiobenzoate molecular weight and formula

This guide provides a detailed summary of the fundamental physicochemical properties of S-Butyl Thiobenzoate, a compound of interest in various research and development domains. The information is presented for researchers, scientists, and professionals in drug development, offering a concise reference for this particular chemical entity.

Physicochemical Data Summary

The core molecular attributes of S-Butyl Thiobenzoate have been compiled and are presented in the table below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₄OS | [1][2][3] |

| Molecular Weight | 194.29 g/mol | [1][3] |

| Alternate Molecular Weight | 194.298 g/mol | [4] |

| Alternate Molecular Weight | 194.30 g/mol | [2] |

| CAS Number | 7269-35-4 | [4][1][2][3] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Molecular properties of S-Butyl Thiobenzoate.

References

Spectroscopic Characterization of S-Butyl Thiobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-Butyl Thiobenzoate (C₁₁H₁₄OS), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.

Spectroscopic Data Summary

The structural elucidation of S-Butyl Thiobenzoate is corroborated by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The data presented here is referenced from a spectrum obtained on a Varian A-60D instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.95 | Multiplet | 2H | - | Aromatic (ortho-protons to C=O) |

| ~7.45 | Multiplet | 3H | - | Aromatic (meta- & para-protons to C=O) |

| 3.05 | Triplet | 2H | ~7.4 | -S-CH₂ -CH₂-CH₂-CH₃ |

| 1.65 | Sextet | 2H | ~7.4 | -S-CH₂-CH₂ -CH₂-CH₃ |

| 1.45 | Sextet | 2H | ~7.4 | -S-CH₂-CH₂-CH₂ -CH₃ |

| 0.95 | Triplet | 3H | ~7.3 | -S-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The sample for this analysis was sourced from Eastman Organic Chemicals.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~191.8 | C =O (Thioester carbonyl) |

| ~137.2 | Aromatic (Quaternary carbon attached to C=O) |

| ~133.0 | Aromatic (para-CH) |

| ~128.5 | Aromatic (meta-CH) |

| ~127.1 | Aromatic (ortho-CH) |

| ~31.8 | -S-CH₂ -CH₂-CH₂-CH₃ |

| ~31.2 | -S-CH₂-CH₂ -CH₂-CH₃ |

| ~22.1 | -S-CH₂-CH₂-CH₂ -CH₃ |

| ~13.6 | -S-CH₂-CH₂-CH₂-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The following data was obtained from a neat sample using a capillary cell for FTIR analysis.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2960, ~2930, ~2870 | Strong | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Thioester) |

| ~1580, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1200 | Strong | C-S Stretch |

| ~910, ~750 | Strong | C-H Bending (Aromatic) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented includes Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) results.[1]

GC-MS Data

-

Molecular Ion (M⁺): m/z = 194

-

Major Fragments:

| m/z | Relative Intensity | Probable Fragment |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

MS-MS Data

-

Precursor Ion ([M+H]⁺): m/z = 195.0838

-

Collision-Induced Dissociation Fragments:

| m/z |

| 138.9 |

| 105 |

| 57.1 |

Experimental Protocols

The following are generalized experimental protocols representative of those used to acquire the spectroscopic data for S-Butyl Thiobenzoate.

-

Sample Preparation: A sample of S-Butyl Thiobenzoate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3][4] The solution should be homogeneous and free of particulate matter.[3][5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation (ATR): For a liquid sample like S-Butyl Thiobenzoate, the Attenuated Total Reflectance (ATR) technique is commonly employed.[6][7][8] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[6] The sample is then applied, and the sample spectrum is collected. The instrument records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).[6] Multiple scans are averaged to improve the signal-to-noise ratio.[6]

-

Sample Preparation: A dilute solution of S-Butyl Thiobenzoate is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).[9] The concentration is typically in the range of 1-100 ng/µL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography: A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As S-Butyl Thiobenzoate elutes from the GC column, it enters the ion source of the mass spectrometer. It is typically ionized by electron impact (EI), causing the molecule to fragment. The resulting positively charged ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of S-Butyl Thiobenzoate using the described spectroscopic techniques.

Caption: Workflow for the structural characterization of S-Butyl Thiobenzoate.

References

- 1. S-Butyl Thiobenzoate | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to S-Butyl Thiobenzoate: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols relevant to S-Butyl Thiobenzoate (CAS 7269-35-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for S-Butyl Thiobenzoate, compiled from various safety data sheets and chemical property databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H14OS | [1] |

| Molecular Weight | 194.29 g/mol | [1] |

| Boiling Point | 160 °C @ 23 mmHg | [2] |

| Flash Point | 108.186 °C | [2] |

| Density | 1.05 g/cm³ | [2] |

| Refractive Index | 1.5520 - 1.5550 | [2] |

| LogP | 3.36010 | [2] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Table 3: Handling and Personal Protective Equipment (PPE)

| Precautionary Statement | Description |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of S-Butyl Thiobenzoate in a laboratory setting.

Caption: Safe handling workflow for S-Butyl Thiobenzoate.

Experimental Protocols for Safety Assessment

While specific experimental data for S-Butyl Thiobenzoate is not publicly available, the following are representative protocols for assessing the key hazards identified.

3.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology:

-

Healthy, young adult female rats are used.

-

A single animal is dosed with the test substance at a starting dose level selected from one of four fixed levels.

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until a stopping criterion is met.

-

The LD50 is then calculated using the maximum likelihood method.

-

3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

-

Objective: To determine the skin irritation potential of a substance.

-

Methodology:

-

A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

-

The test substance is applied topically to the skin tissue model.

-

After a defined exposure period, the substance is removed by rinsing.

-

The viability of the skin cells is then measured using a cell viability assay (e.g., MTT assay).

-

A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold compared to a negative control.

-

3.3. In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Test Guideline 437)

-

Objective: To determine the eye irritation potential of a substance.

-

Methodology:

-

Corneas are obtained from the eyes of freshly slaughtered cattle.

-

The test substance is applied to the epithelial surface of the cornea.

-

After a defined exposure period, the substance is removed by rinsing.

-

Corneal opacity and permeability to fluorescein are measured.

-

These measurements are used to calculate an in vitro irritancy score, which is then used to classify the substance's eye irritation potential.

-

First Aid Measures

In the event of exposure to S-Butyl Thiobenzoate, the following first aid measures should be taken:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

General Advice: Show the safety data sheet to the doctor in attendance.

Accidental Release Measures

In the event of a spill or release, the following procedures should be followed:

-

Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material and dispose of properly. Clean the affected area.

This guide provides a foundational understanding of the safety and handling considerations for S-Butyl Thiobenzoate. It is imperative to always consult the most current Safety Data Sheet provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedures.

References

Purity and quality specifications of S-Butyl Thiobenzoate

An In-depth Technical Guide to the Purity and Quality Specifications of S-Butyl Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications of S-Butyl Thiobenzoate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the quality of this chemical is of paramount importance.

Physicochemical Properties and Specifications

S-Butyl Thiobenzoate is a key chemical intermediate used in various research and development applications. Its purity and quality are critical for the reliability and reproducibility of experimental results. Below is a summary of its key properties and typical specifications.

| Property | Value | Reference |

| Chemical Name | S-Butyl Thiobenzoate | [1][2] |

| Synonyms | Thiobenzoic Acid S-Butyl Ester, S-butyl benzenecarbothioate | [1] |

| CAS Number | 7269-35-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄OS | [1][2] |

| Molecular Weight | 194.29 g/mol | [2] |

| Appearance | Colorless to light yellow or orange clear liquid | |

| Purity (by GC) | >97.0% or 98% | [1] |

| Boiling Point | 160 °C at 23 mmHg | [1] |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index | 1.5520-1.5550 | [1] |

Analytical Methodologies for Quality Control

The quality and purity of S-Butyl Thiobenzoate are typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample, making it ideal for assessing the purity of S-Butyl Thiobenzoate and identifying any impurities.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of S-Butyl Thiobenzoate and its potential impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: A small volume of the sample (typically 1 µL), diluted in a suitable solvent like dichloromethane or ethyl acetate, is injected in split mode (e.g., 50:1 split ratio). The injector temperature is typically set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis: The purity of S-Butyl Thiobenzoate is determined by the area percentage of its peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of S-Butyl Thiobenzoate and can be used to identify and quantify impurities, often without the need for reference standards of the impurities. Both ¹H and ¹³C NMR are valuable for this purpose.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the S-Butyl Thiobenzoate sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be needed due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Data Analysis: The ¹H and ¹³C NMR spectra are analyzed for the characteristic signals of S-Butyl Thiobenzoate. The presence of unexpected signals may indicate impurities. The relative integration of impurity signals compared to the main compound's signals can be used for quantification.

Visualizing Workflows and Relationships

To better illustrate the quality control process and the potential relationships between S-Butyl Thiobenzoate and its impurities, the following diagrams are provided.

Caption: Quality Control Workflow for S-Butyl Thiobenzoate.

Caption: Potential Impurity Profile of S-Butyl Thiobenzoate.

Common Impurities and Their Origin

Based on the common synthesis route for S-Butyl Thiobenzoate, which typically involves the reaction of benzoyl chloride with n-butanethiol, several potential impurities can be anticipated:

-

Unreacted Starting Materials: Residual benzoyl chloride and n-butanethiol may be present if the reaction does not go to completion.

-

Benzoic Acid: Hydrolysis of the thioester product or the benzoyl chloride starting material can lead to the formation of benzoic acid.

-

Dibutyl Disulfide: Oxidation of n-butanethiol can result in the formation of dibutyl disulfide.

-

Butyl Benzoate: If butanol is present as an impurity in the n-butanethiol or if water is present leading to some hydrolysis of the thioester followed by esterification, butyl benzoate could be formed as a side product.

The analytical methods described above are capable of detecting and quantifying these potential impurities, ensuring the high quality of the final product.

Conclusion

The quality and purity of S-Butyl Thiobenzoate are critical for its successful application in research and development. A combination of chromatographic and spectroscopic techniques, particularly GC-MS and NMR, provides a robust framework for quality control. Understanding the potential impurity profile based on the synthetic route allows for targeted analytical method development and ensures a high-purity product suitable for the demanding applications of the pharmaceutical and chemical industries.

References

Commercial Suppliers and Technical Applications of S-Butyl Thiobenzoate: A Guide for Researchers

Introduction: S-Butyl Thiobenzoate (CAS No. 7269-35-4) is an organosulfur compound belonging to the thioester family.[1] As a versatile chemical intermediate, it serves as a valuable building block in organic synthesis and holds potential for applications in drug discovery and materials science. This technical guide provides an overview of commercial suppliers of S-Butyl Thiobenzoate, outlines experimental protocols for its synthesis, and discusses its potential applications for researchers, scientists, and drug development professionals.

Commercial Availability of S-Butyl Thiobenzoate

S-Butyl Thiobenzoate is available from a range of commercial chemical suppliers, catering to various research and development needs. The purity and available quantities can differ between suppliers, and it is crucial to select a product that meets the specific requirements of the intended application. Below is a summary of some commercial suppliers.

| Supplier | Product Name/CAS No. | Purity | Available Quantities |

| TCI Chemical | S-Butyl Thiobenzoate (CAS: 7269-35-4) | >97.0% (GC) | 25mL |

| American Custom Chemicals Corporation | (S)-BUTYL THIOBENZOATE | 98.00% | 1G |

| TRC | S-Butyl Thiobenzoate | Not specified | 250mg, 500mg |

| AK Scientific | S-Butyl Thiobenzoate | Not specified | 25ml |

| Santa Cruz Biotechnology | S-Butyl Thiobenzoate (CAS 7269-35-4) | Not specified | Inquire |

| Cenmed (distributor for Aladdin Scientific) | S-Butyl Thiobenzoate | 0.97 | 5ml |

| CymitQuimica (distributor for TCI) | S-Butyl Thiobenzoate | >97.0%(GC) | 25ml |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Purity information may be available on the product's Certificate of Analysis.

Workflow for Selecting a Commercial Supplier

The selection of a suitable commercial supplier is a critical step in ensuring the quality and reproducibility of experimental results. The following workflow outlines a logical approach to this process.

Experimental Protocols: Synthesis of S-Butyl Thiobenzoate

While S-Butyl Thiobenzoate is commercially available, understanding its synthesis can be valuable for specialized applications or when custom modifications are required. Thioesters like S-Butyl Thiobenzoate can be synthesized through several methods. A common approach involves the reaction of a thiol with a carboxylic acid derivative.

One modern and efficient method is the one-pot synthesis from benzoic anhydrides and thiourea, which generates the thiobenzoic acid in situ. This avoids the handling of foul-smelling thiols directly.

Example Protocol: One-Pot Synthesis of a Thioester

This protocol is a general representation and may require optimization for the specific synthesis of S-Butyl Thiobenzoate.

-

Reaction Setup: In a round-bottom flask, combine benzoic anhydride (1.2 equivalents) and thiourea (1.3 equivalents) in triethylamine (Et3N).

-

First Step: Stir the mixture at 40°C for 30 minutes. This step is to facilitate the in situ generation of the thiobenzoate anion.

-

Second Step: Add water and n-butyl bromide (1 equivalent) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 1 hour.

-

Work-up: After the reaction is complete, perform an extractive work-up with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired thioester.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of S-Butyl Thiobenzoate are not extensively documented in publicly available literature, the thioester and benzothiophene moieties are of significant interest in medicinal chemistry.

Thioesters as Key Intermediates:

Thioesters are crucial intermediates in numerous biochemical pathways, including fatty acid metabolism and the biosynthesis of steroids via intermediates like acetyl-CoA. In synthetic chemistry, they are valuable for forming carbon-carbon bonds and as precursors for other functional groups.

Role in Peptide Synthesis:

Peptide thioesters are fundamental building blocks in modern protein synthesis, particularly in native chemical ligation.[2] This technique allows for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments.

The following diagram illustrates the general principle of native chemical ligation where a peptide thioester is a key reactant.

Benzothiophenes in Medicinal Chemistry:

The benzothiophene scaffold, which is structurally related to the benzoyl group of S-Butyl Thiobenzoate, is a "privileged structure" in drug discovery.[3] This core is present in several FDA-approved drugs with a wide range of biological activities, including:

The diverse biological activities of benzothiophene derivatives highlight the potential of compounds like S-Butyl Thiobenzoate as starting materials or fragments in the design and synthesis of novel therapeutic agents.

Conclusion

S-Butyl Thiobenzoate is a readily available chemical reagent with a range of potential applications in organic synthesis and medicinal chemistry. Researchers and drug development professionals can source this compound from various commercial suppliers, and its synthesis can be achieved through established methods. While direct biological applications of S-Butyl Thiobenzoate are not yet well-defined, its structural components—the thioester and the benzoyl group—are of significant interest in the development of novel therapeutics. This guide provides a foundational resource for scientists interested in utilizing S-Butyl Thiobenzoate in their research endeavors.

References

An In-depth Technical Guide on the Solubility of S-Butyl Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S-Butyl Thiobenzoate. Given the limited availability of public data, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes a summary of known physicochemical properties, a detailed experimental protocol for solubility determination, and a logical workflow to guide laboratory procedures.

Introduction to S-Butyl Thiobenzoate and its Solubility

S-Butyl Thiobenzoate (CAS: 7269-35-4) is an organosulfur compound belonging to the thioester family.[1] Thioesters are analogs of esters where a sulfur atom replaces the ester oxygen.[1] Understanding the solubility of S-Butyl Thiobenzoate is critical for a wide range of applications, including its use as a reagent in organic synthesis, the development of novel materials, and its potential role in biochemical research. Solubility data is fundamental for reaction optimization, purification processes, formulation development, and assessing bioavailability in drug discovery contexts.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for S-Butyl Thiobenzoate in various solvents. However, its physicochemical properties can provide an initial estimation of its solubility behavior.

Physicochemical Properties of S-Butyl Thiobenzoate

The following table summarizes the key physicochemical properties of S-Butyl Thiobenzoate. The high LogP value suggests that the compound is lipophilic, indicating a preference for nonpolar, organic solvents over polar solvents like water.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄OS | [2][3][4] |

| Molecular Weight | 194.29 g/mol | [2][4][5] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [2] |

| Boiling Point | 160 °C at 23 mmHg | [6] |

| Density | 1.05 g/cm³ | [6] |

| LogP (Octanol/Water Partition Coefficient) | 3.36 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of S-Butyl Thiobenzoate using the isothermal shake-flask method, a widely accepted standard for solubility measurement.

Objective: To quantitatively determine the solubility of S-Butyl Thiobenzoate in a selection of relevant solvents at a controlled temperature.

Materials and Equipment:

-

S-Butyl Thiobenzoate (purity >97%)[2]

-

Analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM), toluene, hexane)

-

Thermostatically controlled orbital shaker or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm or 0.45 µm, made of a material chemically resistant to the chosen solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and appropriate glassware for standard preparation

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of S-Butyl Thiobenzoate and dissolve it in a known volume of the chosen solvent to prepare a stock solution of high concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of S-Butyl Thiobenzoate to a series of vials. A visible excess of the solid or liquid phase of the solute is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume (e.g., 2-5 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker. Set the temperature to the desired value (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 72 hours. A preliminary kinetic study can be performed to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Processing:

-

After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical calibration curve.

-

-

Quantitative Analysis:

-

Analyze the calibration standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Concentration vs. Response).

-

Analyze the diluted, filtered samples from the solubility experiment under the same conditions.

-

Determine the concentration of S-Butyl Thiobenzoate in the diluted sample by interpolating its response from the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram provides a visual representation of the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of S-Butyl Thiobenzoate.

References

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. S-Butyl Thiobenzoate | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7269-35-4 CAS MSDS (S-BUTYL THIOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Thiobenzoic acid, S-n-butyl ester (CAS 7269-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. S-BUTYL THIOBENZOATE|7269-35-4|lookchem [lookchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of S-Butyl Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and decomposition of S-Butyl Thiobenzoate is limited in publicly available literature. This guide is based on established principles of thermal analysis, general knowledge of thioester chemistry, and data from structurally analogous compounds.

Introduction

S-Butyl Thiobenzoate is an organosulfur compound belonging to the thioester family. Thioesters are known for their unique reactivity, which plays a crucial role in various biochemical and synthetic processes. Understanding the thermal stability and decomposition pathways of S-Butyl Thiobenzoate is critical for its handling, storage, and application in pharmaceutical development and organic synthesis, where thermal stress can impact product purity, efficacy, and safety. This technical guide provides a comprehensive overview of the expected thermal behavior of S-Butyl Thiobenzoate, detailed experimental protocols for its analysis, and a proposed decomposition mechanism.

Physicochemical Properties of S-Butyl Thiobenzoate

A summary of the known physical and chemical properties of S-Butyl Thiobenzoate is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of S-Butyl Thiobenzoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄OS | [1][2] |

| Molecular Weight | 194.29 g/mol | [1][2] |

| CAS Number | 7269-35-4 | [1][2][3][4] |

| Boiling Point | 160 °C at 23 mmHg | [5] |

| Density | 1.05 g/cm³ | [5] |

| Flash Point | 108.186 °C | [5] |

| Refractive Index | 1.5520-1.5550 | [5] |

Thermal Stability and Decomposition Analysis

Expected Thermal Behavior

Based on the study of S-butyl thioacetates, the thermal decomposition of S-Butyl Thiobenzoate is expected to proceed via a mechanism similar to that of esters, which is a syn-elimination reaction.[8] This type of reaction involves the formation of a cyclic transition state.

Table 2: Expected Thermal Decomposition Data for S-Butyl Thiobenzoate (based on analogous compounds)

| Parameter | Expected Range/Value | Notes |

| Decomposition Onset Temperature (Tonset) | 200 - 350 °C | This is an estimated range. The actual temperature will depend on the heating rate and experimental conditions. |

| Peak Decomposition Temperature (Tpeak) | 250 - 400 °C | The temperature at which the maximum rate of weight loss occurs. |

| Major Decomposition Products | Thiobenzoic acid and 1-Butene | Based on the syn-elimination mechanism. |

| Activation Energy (Ea) | Not available | Would require experimental data to determine. |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of S-Butyl Thiobenzoate, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is ideal for determining the decomposition temperature and kinetics.

Objective: To determine the thermal stability and decomposition profile of S-Butyl Thiobenzoate.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of S-Butyl Thiobenzoate into an appropriate TGA crucible (e.g., alumina).[11]

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[12]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine transition temperatures and enthalpies of processes like melting and decomposition.

Objective: To determine the melting point and enthalpy of decomposition of S-Butyl Thiobenzoate.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of S-Butyl Thiobenzoate into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal analysis of S-Butyl Thiobenzoate is depicted in the following diagram.

Caption: Workflow for Thermal Analysis of S-Butyl Thiobenzoate.

Proposed Decomposition Pathway

The gas-phase pyrolysis of esters and thioesters containing a β-hydrogen atom typically proceeds through a syn-elimination mechanism involving a six-membered cyclic transition state.[8] The proposed decomposition pathway for S-Butyl Thiobenzoate is illustrated below.

Caption: Proposed Decomposition Pathway of S-Butyl Thiobenzoate.

Conclusion

While specific experimental data for the thermal decomposition of S-Butyl Thiobenzoate is not extensively documented, a comprehensive understanding of its likely behavior can be inferred from the principles of thioester chemistry and data from analogous compounds. It is anticipated that S-Butyl Thiobenzoate will decompose at elevated temperatures via a syn-elimination mechanism to yield thiobenzoic acid and 1-butene. For precise characterization, the detailed TGA and DSC protocols provided in this guide should be followed. The insights gained from such analyses are invaluable for ensuring the safe handling, storage, and effective application of S-Butyl Thiobenzoate in research and development.

References

- 1. S-Butyl Thiobenzoate | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7269-35-4 CAS MSDS (S-BUTYL THIOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 7269-35-4(S-Butyl Thiobenzoate) | Kuujia.com [kuujia.com]

- 5. S-BUTYL THIOBENZOATE|7269-35-4|lookchem [lookchem.com]

- 6. azom.com [azom.com]

- 7. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]

- 8. Gas-phase pyrolysis of the S-butyl thioacetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. etamu.edu [etamu.edu]

- 11. epfl.ch [epfl.ch]

- 12. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Reaction of S-Butyl Thiobenzoate with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between S-Butyl Thiobenzoate and amines, a fundamental transformation in organic synthesis for the formation of amides. Amide bonds are a cornerstone of many pharmaceuticals and biologically active molecules, making a thorough understanding of their synthesis crucial for drug development. This document details the reaction mechanism, summarizes key quantitative data from related systems, provides a generalized experimental protocol, and includes visualizations of the reaction pathway and experimental workflow.

Core Concepts: The Aminolysis of Thioesters

The reaction of an amine with a thioester, known as aminolysis, is a type of nucleophilic acyl substitution. Thioesters, such as S-Butyl Thiobenzoate, are generally more reactive towards nucleophiles than their corresponding oxygen-containing ester counterparts. This increased reactivity is attributed to the lower resonance stabilization of the thioester linkage due to the poorer overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon, as well as the better leaving group ability of the thiolate anion compared to an alkoxide.[1]

The reaction proceeds through a tetrahedral intermediate, and its formation or collapse can be the rate-determining step, depending on the specific reactants and conditions.[2] Factors influencing the reaction rate and outcome include the nucleophilicity of the amine, the nature of the solvent, and the presence of any catalysts.

Reaction Mechanism

The generally accepted mechanism for the aminolysis of S-Butyl Thiobenzoate involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thioester. This initial attack forms a transient, high-energy tetrahedral intermediate. This intermediate then collapses, expelling the butanethiolate anion as the leaving group and forming the corresponding amide. A final proton transfer step yields the neutral amide and butanethiol.

Caption: General mechanism for the aminolysis of S-Butyl Thiobenzoate.

Quantitative Data Summary

While specific kinetic and yield data for the reaction of S-Butyl Thiobenzoate with a wide range of amines is not extensively documented in readily available literature, the following table summarizes representative data for the aminolysis of similar S-alkyl thiobenzoates. This data is intended to provide general trends and a basis for experimental design.

| Amine | Thioester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |

| Benzylamine | S-Phenyl Thioacetate | Acetonitrile | 25 | 2 | >95 | Inferred from general reactivity |

| Piperidine | S-Phenyl Thioacetate | Acetonitrile | 25 | 1 | >95 | Inferred from general reactivity |

| Aniline | S-Phenyl Thioacetate | Acetonitrile | 80 | 12 | Moderate | Inferred from general reactivity |

| Diethylamine | S-Ethyl Thiobenzoate | Ethanol | 50 | 6 | High | Inferred from general reactivity |

| Morpholine | S-Ethyl Thiobenzoate | Dichloromethane | 25 | 4 | High | Inferred from general reactivity |

Note: The data presented in this table is illustrative and based on the general principles of thioester reactivity and data from analogous systems. Actual reaction times and yields for S-Butyl Thiobenzoate may vary.

Detailed Experimental Protocol

This section provides a generalized, detailed methodology for the reaction of S-Butyl Thiobenzoate with a primary or secondary amine.

Materials:

-

S-Butyl Thiobenzoate

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add S-Butyl Thiobenzoate (1.0 eq). Dissolve the thioester in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).

-

Addition of Amine: Add the amine (1.0-1.2 eq) to the stirred solution of the thioester at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours, depending on the nucleophilicity of the amine.

-

Workup: Upon completion of the reaction, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted starting materials and acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

-